molecular formula C14H15N3O3 B2561302 (2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide CAS No. 1351664-49-7

(2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2561302
CAS No.: 1351664-49-7
M. Wt: 273.292
InChI Key: YXCZHPBQMIWVOF-BQYQJAHWSA-N
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Description

The compound (2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is a novel 1,3,4-oxadiazole derivative characterized by a conjugated enamide backbone and a 2-methoxyethyl substituent on the oxadiazole ring. The 1,3,4-oxadiazole core is a nitrogen-rich heterocycle known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticonvulsant, and anticancer activities . The (2E)-configuration of the enamide group ensures planarity, which may enhance binding to biological targets through π-π stacking interactions.

Properties

IUPAC Name

(E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-10-9-13-16-17-14(20-13)15-12(18)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,15,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZHPBQMIWVOF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=NN=C(O1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Phenylprop-2-enamide Moiety: This can be achieved through the reaction of an appropriate amine with a cinnamic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent on Oxadiazole Biological Activity Key Findings Reference
Target Compound 2-Methoxyethyl Not explicitly reported Hypothesized enhanced solubility due to polar methoxy group. -
LMM5 4-Methoxyphenylmethyl Antifungal Inhibited fungal growth (IC₅₀ ~10 µg/mL) against Paracoccidioides spp.
LMM11 Furan-2-yl Antifungal Moderate activity (IC₅₀ ~25 µg/mL); synergistic with fluconazole.
F1374-0130 (4-Fluorophenyl analogue) 4-Fluorophenyl Undisclosed Structural similarity suggests potential antifungal/anticancer applications.
Compound 46 () 4-Methoxyphenyl Anticonvulsant Seizure suppression in MES model at 30 mg/kg.

Key Observations :

  • Antifungal Activity: LMM5 and LMM11 demonstrate that bulky aromatic substituents (e.g., 4-methoxyphenylmethyl) enhance antifungal potency compared to smaller groups like furan-2-yl .
  • Anticonvulsant Activity : Methoxy-substituted aryl groups (e.g., 4-methoxyphenyl in Compound 46) correlate with anticonvulsant efficacy, likely due to improved blood-brain barrier penetration . The target compound’s aliphatic methoxyethyl group may exhibit distinct pharmacokinetics.

Biological Activity

(2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, a compound belonging to the oxadiazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant effects and safety profile, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of approximately 245.28 g/mol. The oxadiazole ring contributes to its biological activity by influencing molecular interactions within biological systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar cinnamamide derivatives, suggesting that this compound may exhibit comparable effects. The following table summarizes key findings related to anticonvulsant activity:

Study Model ED50 (mg/kg) Route of Administration Notes
Study 1Frings audiogenic seizure model13.21i.p.Effective in genetic model of epilepsy
Study 2Maximal electroshock test44.46i.p.Demonstrated significant seizure suppression
Study 36-Hz psychomotor seizure model71.55i.p.Exhibited activity in resistant seizure models

These studies indicate that compounds with similar structural features have shown promising anticonvulsant effects across various animal models, suggesting that this compound could be a candidate for further investigation.

Safety Profile

The safety evaluation of related compounds has revealed low cytotoxicity levels. For instance, in vitro tests on cell lines such as HepG2 and H9c2 demonstrated that concentrations up to 100 µM did not induce significant cytotoxic effects. This suggests a favorable safety profile for compounds in this class.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Essential for interaction with biological targets.
  • Phenyl Group : Influences lipophilicity and receptor binding.
  • Amide Linkage : Critical for stability and bioactivity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in treating epilepsy:

  • Cinnamamide Derivatives : A study demonstrated that derivatives like KM-568 showed significant anticonvulsant activity in multiple seizure models, establishing a benchmark for evaluating new compounds.
    • Findings : KM-568 reduced seizure frequency and severity in chronic models, indicating potential antiepileptogenic properties.
  • Comparative Studies : The efficacy of this compound was compared with established anticonvulsants like lamotrigine and phenytoin in preclinical settings.

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